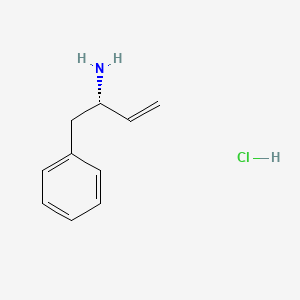

(S)-1-Phenylbut-3-en-2-amine hydrochloride

Vue d'ensemble

Description

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral amine compound with a phenyl group attached to a butenyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-Phenylbut-3-en-2-ol.

Amine Formation: The hydroxyl group of the precursor is converted to an amine group through a reductive amination process. This involves the use of reagents like ammonia or an amine, along with a reducing agent such as sodium cyanoborohydride.

Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Phenylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(S)-1-Phenylbut-3-en-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-1-Phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Phenylbut-3-en-2-amine hydrochloride: The enantiomer of (S)-1-Phenylbut-3-en-2-amine hydrochloride, with similar chemical properties but different biological activity.

Phenethylamine: A simpler amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.

Amphetamine: A related compound with stimulant properties, used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Activité Biologique

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a compound of significant interest due to its structural similarities to dopamine, a critical neurotransmitter in the brain. This similarity suggests potential biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN

- Molecular Weight : 187.67 g/mol

- Melting Point : 231-233 °C

- CAS Number : 141448-55-7

The presence of a phenyl ring and a double bond in its structure contributes to its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine receptors. The compound may act as a partial agonist or antagonist depending on the receptor subtype, influencing various physiological responses.

Key Mechanisms:

- Dopaminergic Activity : Shares structural features with dopamine, potentially modulating dopaminergic signaling pathways.

- Microtubule Interaction : Studies indicate that compounds similar to (S)-1-Phenylbut-3-en-2-amines can disrupt microtubule assembly, which is crucial for cell division and stability .

Anticancer Properties

Recent studies have shown that compounds related to (S)-1-Phenylbut-3-en-2-amine exhibit promising anticancer activities:

| Compound | Cancer Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Apoptosis induction |

| 10c | MDA-MB-231 | 5.00 | Cell cycle arrest in G2/M phase |

These findings suggest that (S)-1-Phenylbut-3-en-2-amines can inhibit cancer cell proliferation through various mechanisms such as apoptosis and cell cycle disruption .

Neuropharmacological Effects

The neuropharmacological implications of (S)-1-Phenylbut-3-en-2-amines include:

- Potential for Treating Neurodegenerative Diseases : Due to its dopaminergic activity, it may have therapeutic potential in diseases like Parkinson's.

- Behavioral Modulation : Animal studies indicate that similar compounds can affect locomotor activity and anxiety-like behaviors, suggesting a role in mood regulation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various phenylbutenamines on breast cancer cells (MDA-MB-231). The results demonstrated significant inhibition of cell growth, with selected compounds inducing apoptosis and disrupting microtubule dynamics.

Case Study 2: Neuropharmacological Assessment

Research involving animal models showed that administration of (S)-1-Phenylbut-3-en-2-amines led to increased dopamine levels in specific brain regions, correlating with improved motor function in models of Parkinson's disease.

Propriétés

IUPAC Name |

(2S)-1-phenylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQARJHXPFBJRD-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670714 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141448-55-7 | |

| Record name | (2S)-1-Phenylbut-3-en-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.